cis-Piperidine-2,6-dicarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,6R)-piperidine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperidine Scaffolds As Fundamental Building Blocks in Medicinal Chemistry and Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design and synthesis of pharmaceutical agents. rsc.orgrsc.org Considered a "privileged scaffold" in medicinal chemistry, this structural unit is present in a vast number of bioactive molecules, including natural alkaloids and more than 70 commercially available drugs. glpbio.comnih.gov Its prevalence stems from its ability to favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as enhancing membrane permeability, metabolic stability, and receptor binding affinity. glpbio.com
The versatility of the piperidine scaffold allows for the creation of a wide array of derivatives, including substituted piperidines, spiropiperidines, and condensed ring systems. rsc.org These derivatives have been developed for a broad spectrum of therapeutic areas, demonstrating activities as anti-cancer agents, analgesics, antihistamines, and central nervous system modulators. nih.gov The structural flexibility of the piperidine ring and its capacity to engage in diverse noncovalent interactions with biological targets make it an invaluable component for medicinal chemists. glpbio.com Consequently, the development of novel synthetic methodologies to access functionalized piperidines, particularly with stereochemical control, remains a highly active area of research in organic synthesis. rsc.orgnih.govyoutube.com Chiral piperidine scaffolds are especially sought after for their ability to enhance biological activity and selectivity. nih.gov
Advanced Synthetic Methodologies for Cis Piperidine 2,6 Dicarboxylic Acid and Its Derivatization
Chemo-Catalytic Synthesis Routes from Pyridine Precursors
The hydrogenation of pyridine derivatives stands out as a primary and atom-economical approach to access the piperidine (B6355638) core. This section delves into the catalytic strategies employed for the synthesis of cis-piperidine-2,6-dicarboxylic acid from pyridine-2,6-dicarboxylic acid and its esters.
Catalytic Hydrogenation Strategies for Pyridine-2,6-dicarboxylic Acid
The direct hydrogenation of pyridine-2,6-dicarboxylic acid to its corresponding piperidine derivative presents a significant challenge due to the stability of the aromatic ring. However, various catalytic systems have been developed to achieve this transformation efficiently.
Rhodium catalysts have demonstrated remarkable efficacy in the hydrogenation of functionalized pyridines under mild conditions. rsc.org A notable example is the use of rhodium oxide (Rh₂O₃) for the reduction of various unprotected pyridines. rsc.org This commercially available and stable catalyst facilitates the hydrogenation of pyridines bearing carbonyl groups, including carboxylic acids, with excellent activity. rsc.org The reaction typically proceeds under a hydrogen atmosphere (e.g., 5 bar) at a moderate temperature of 40 °C. rsc.org The use of 2,2,2-trifluoroethanol (TFE) as a solvent has been found to be beneficial for this transformation. rsc.org This method's practicality is enhanced by its broad substrate scope and the mild reaction conditions required, making it a valuable tool for synthesizing piperidine derivatives. rsc.org
Table 1: Rhodium-Catalyzed Hydrogenation of Carbonyl Pyridines
| Substrate | Catalyst | H₂ Pressure | Temperature | Solvent | Yield |
| Pyridine-2,6-dicarboxylic acid | Rh₂O₃ (0.5 mol%) | 5 bar | 40 °C | TFE | High |
Palladium on carbon (Pd/C) is a widely utilized and cost-effective heterogeneous catalyst for the hydrogenation of aromatic rings. researchgate.netcommonorganicchemistry.com While often requiring more forcing conditions compared to rhodium, Pd/C can effectively catalyze the reduction of the pyridine nucleus. researchgate.net The efficiency of Pd/C catalyzed hydrogenation is highly dependent on the solvent and reaction conditions. researchgate.net Acetic acid has been identified as a superior solvent for the hydrogenation of pyridine, leading to quantitative conversion to piperidine with low catalyst loading (1 mol% Pd/C) at room temperature under balloon pressure of hydrogen. researchgate.net For more complex substrates, such as pyridine dicarboxylates, higher catalyst loadings and pressures may be necessary to achieve complete reduction. mdpi.com The choice of palladium catalyst and support can also influence the reaction's outcome. mdpi.com
Table 2: Palladium-Catalyzed Hydrogenation of Pyridine Derivatives
| Substrate | Catalyst | H₂ Pressure | Temperature | Solvent | Key Finding |
| Pyridine | 1 mol% Pd/C | Balloon | Room Temp | Acetic Acid | Quantitative conversion |
| Diene Carboxylates | Pd/C | 100 atm | 30 °C | Not specified | High yields achievable |
Achieving a high degree of stereoselectivity for the cis-isomer is a critical aspect of the synthesis of piperidine-2,6-dicarboxylic acid. The stereochemical outcome of the hydrogenation is influenced by several factors, including the choice of catalyst, solvent, and the nature of the substrate itself.
The formation of the cis-isomer is often favored in catalytic hydrogenations of 2,6-disubstituted pyridines. This preference can be explained by the steric interactions during the catalytic cycle. nih.gov For instance, in palladium-catalyzed carbocyclization reactions leading to cis-1,4-disubstituted six-membered rings, the transition state leading to the cis-product is energetically favored over the one leading to the trans-isomer due to minimized steric repulsion. nih.govacs.org This principle can be extended to the hydrogenation of pyridine-2,6-dicarboxylic acid, where the two carboxyl groups can coordinate to the catalyst surface in a way that directs the incoming hydrogen atoms to the same face of the ring.
Furthermore, metal-free catalytic systems, such as those employing borane catalysts, have shown excellent cis-stereoselectivity in the hydrogenation of pyridines. researchgate.net While not directly applied to pyridine-2,6-dicarboxylic acid in the provided context, these findings highlight the potential for achieving high stereocontrol through catalyst design. The development of transition metal-catalyzed C-H activation reactions also offers an elegant pathway to cis-1,4-disubstituted heterocycles, often proceeding through a boat-conformation intermediate that directs the functional group to the same face as an existing substituent. nih.govacs.org
Multi-Step Synthetic Sequences and Key Intermediates
An alternative to the direct hydrogenation of the dicarboxylic acid involves a multi-step sequence, often utilizing esterified precursors. This approach can offer advantages in terms of solubility, reactivity, and purification.
The dimethyl ester of pyridine-2,6-dicarboxylic acid, dimethyl pyridine-2,6-dicarboxylate, serves as a common and valuable intermediate in the synthesis of this compound. chemicalbook.com This off-white solid can be prepared from pyridine-2,6-dicarboxylic acid and subsequently reduced. chemicalbook.com The reduction of this ester precursor can be achieved through catalytic hydrogenation, similar to the diacid. The resulting product is the dimethyl ester of this compound, which can then be hydrolyzed to afford the final diacid product. The use of the dimethyl ester can circumvent potential issues with catalyst poisoning that might occur with the free carboxylic acid groups. chemicalbook.com
The synthesis of dimethyl pyridine-2,6-dicarboxylate itself is a straightforward esterification of pyridine-2,6-dicarboxylic acid using methanol in the presence of an acid catalyst like sulfuric acid. chemicalbook.com This intermediate is commercially available and has been used as a starting material for various ligands and complexes. chemicalbook.com The subsequent hydrogenation to form the piperidine ring and final hydrolysis are key steps in this synthetic route.
Application of Wittig Reactions in Analog Synthesis
The Wittig reaction serves as a important method for carbon-carbon bond formation, enabling the conversion of aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction is particularly valuable in the synthesis of complex molecules, including analogs of this compound. A key application involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a suitable carbonyl compound. wikipedia.org
A notable example is the efficient synthesis of cis-2,6-di-(2-quinolylpiperidine), an analog of norlobelane. nih.govnih.gov The synthesis commences with the protection of the nitrogen in this compound dimethyl ester, followed by reduction of the ester groups to form the corresponding dialcohol. Subsequent oxidation, for instance, a Swern oxidation, yields the crucial intermediate, N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde. nih.gov This dialdehyde then undergoes a Wittig reaction with 2-(triphenylphosphinylmethyl)quinoline bromide to introduce the quinolyl moieties, ultimately leading to the desired analog after deprotection and reduction of the newly formed double bonds. nih.govnih.gov The efficiency of the Wittig step can be influenced by the choice of base and solvent. nih.gov Generally, unstabilized ylides tend to produce Z-alkenes (cis isomers), while stabilized ylides favor the formation of E-alkenes (trans isomers). organic-chemistry.org
The general utility of the Wittig reaction is underscored by its tolerance for a variety of functional groups and the accessibility of the required starting materials. libretexts.org In planning a synthesis that incorporates a Wittig reaction, retrosynthetic analysis often involves disconnecting the target alkene at the double bond, leading to a carbonyl compound and a phosphonium salt precursor. researchgate.net
Selective Oxidation and Reduction of Functional Groups
The controlled oxidation and reduction of functional groups are fundamental transformations in the multi-step synthesis of this compound and its derivatives. These reactions are critical for installing the correct oxidation states at various positions of the piperidine ring and its substituents.
A key reduction step in the synthesis of this compound itself is the hydrogenation of pyridine-2,6-dicarboxylic acid. This reaction, often carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen pressure, selectively reduces the aromatic pyridine ring to a piperidine ring, establishing the cis stereochemistry of the two carboxylic acid groups. nih.gov
In the synthesis of more complex analogs, selective reductions of ester or amide functionalities are often required. For instance, in the synthesis of cis-2,6-di-(2-quinolylpiperidine), the dimethyl ester of N-Cbz-protected this compound is reduced to the corresponding diol using a reducing agent like lithium borohydride (LiBH₄). nih.gov This transformation is highly selective for the ester groups, leaving the carbamate protecting group intact.
Conversely, selective oxidation reactions are employed to introduce carbonyl functionalities. A prominent example is the Swern oxidation, which converts primary alcohols to aldehydes under mild conditions. nih.govnih.gov In the synthesis of the aforementioned quinolyl analog, the diol intermediate is oxidized to the dialdehyde using Swern conditions. nih.gov This dialdehyde is a crucial precursor for the subsequent Wittig reaction. Other oxidation methods can also be employed, such as the use of selenium dioxide (SeO₂) to oxidize methyl groups on heterocyclic rings to aldehydes, which can then be used to build up the desired side chains. nih.gov The choice of oxidizing or reducing agent is critical to ensure compatibility with other functional groups present in the molecule and to achieve the desired chemo- and stereoselectivity. nih.gov
Anodic Oxidation and Cobalt-Catalyzed Carbonylation for Stereoselective Access
Electrochemical methods, particularly anodic oxidation, offer a powerful tool for the functionalization of piperidine rings. capes.gov.brnih.gov Anodic oxidation can be used to introduce substituents at the α-position of N-protected piperidines, proceeding through the formation of an N-acyliminium ion intermediate. capes.gov.brwhiterose.ac.uk This reactive intermediate can then be trapped by various nucleophiles. For example, the anodic oxidation of N-methoxycarbonylpiperidines in methanol can yield α-methoxylated products. capes.gov.br This methodology provides a route to functionalize the piperidine ring directly, which can be a key step in the synthesis of complex derivatives.
Cobalt-catalyzed carbonylation has emerged as a significant method for the introduction of carbonyl groups into organic molecules. rsc.orgrsc.org While direct cobalt-catalyzed carbonylation of the piperidine ring at the C2 and C6 positions to form the dicarboxylic acid is not a standard method, related cobalt-catalyzed reactions are of great interest in heterocyclic synthesis. For instance, cobalt carbonyl complexes like Co₂(CO)₈ are effective catalysts for the carbonylation of aziridines to produce β-lactams. rsc.orgx-mol.com This demonstrates the utility of cobalt catalysts in ring-expansion and carbonylation reactions of nitrogen-containing heterocycles. More broadly, cobalt-catalyzed carbonylations of aryl halides can be promoted by visible light, offering a method for aminocarbonylation under relatively mild conditions. rsc.org A plausible mechanism for these transformations involves the formation of an acylcobalt intermediate, which then undergoes nucleophilic attack. rsc.org These advanced catalytic methods hold potential for the development of novel synthetic routes to piperidine-based structures.
Development of Novel and Efficient Synthetic Protocols
One area of significant advancement is the use of palladium-catalyzed reactions. For example, Pd(II)-catalyzed 1,3-chirality transfer reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com Another approach involves the palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes, which proceeds through an atypical activation of a C(sp³)-H bond. mdpi.com
Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids have been used to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in a single step from 3-vinyl indoles and imino esters with high enantioselectivity. nih.gov Enantiodivergent approaches using organocatalysis have been developed for the synthesis of cis-2,6-disubstituted piperidin-4-ones, which can serve as versatile intermediates. acs.org This method allows for the synthesis of both enantiomers of the target molecule from the same set of starting materials by simply changing the order of reagent addition. acs.orgresearchgate.net
Furthermore, multicomponent reactions are being explored to construct the piperidine core in a single, efficient step. A biocatalytic multicomponent reaction using an immobilized lipase has been developed for the synthesis of piperidine derivatives. rsc.org One-pot sequential reactions, such as those involving the reductive ring-opening of a chiral aziridine followed by intramolecular reductive amination, have been shown to be highly stereoselective for the synthesis of cis-2,6-disubstituted piperidine alkaloids. rsc.org These novel strategies represent a significant step forward in the synthesis of complex piperidine-containing molecules.
Chemo-Enzymatic and Biocatalytic Approaches
Enzymatic Dearomatization of Activated Pyridine Substrates
The enzymatic dearomatization of pyridine derivatives presents a sustainable and highly selective strategy for the synthesis of chiral piperidines. nih.gov This approach leverages the inherent stereoselectivity of enzymes to convert flat, achiral aromatic precursors into three-dimensional, chiral piperidine scaffolds. A key strategy involves the asymmetric dearomatization of activated pyridine substrates, which are more susceptible to enzymatic transformation than the parent pyridine ring. nih.govnih.gov
A powerful chemo-enzymatic cascade has been developed that combines chemical reduction with a one-pot dual-enzyme system. nih.gov This system typically employs an amine oxidase and an ene-imine reductase. The process begins with the chemical reduction of a pyridine derivative to an N-substituted tetrahydropyridine. The amine oxidase then catalyzes the oxidation of the tetrahydropyridine to a transient dihydropyridinium intermediate. This intermediate is then stereoselectively reduced by an ene-imine reductase to yield a stereo-defined substituted piperidine. nih.gov This method has been successfully applied to the synthesis of precursors for important pharmaceutical agents. nih.gov
The starting pyridine substrates can be derived from renewable resources, such as biomass, which can be converted to pyridinedicarboxylic acids. ukri.org These can then be subjected to chemical and biocatalytic modifications to generate suitable precursors for enzymatic dearomatization. ukri.org This integration of biocatalysis with sustainable feedstocks offers a green chemistry approach to valuable piperidine intermediates.
Stereoselective Biocatalysis for Enantiopure Piperidines
Biocatalysis offers a highly effective method for producing enantiomerically pure piperidines, including the potential for synthesizing enantiopure this compound and its derivatives. researchgate.net Enzymes, with their inherent chirality, can distinguish between enantiomers or enantiotopic faces of a prochiral substrate, leading to products with high enantiomeric excess.
One of the most powerful biocatalytic tools for this purpose is the use of ω-transaminases (ω-TAs). researchgate.netresearchgate.net These enzymes can perform a regio- and enantioselective monoamination of 1,5-diketones. The resulting aminoketone can then undergo spontaneous intramolecular cyclization to form a Δ¹-piperideine intermediate. Subsequent diastereoselective reduction of this imine yields the desired 2,6-disubstituted piperidine. researchgate.net By selecting an appropriate ω-transaminase (either (S)-selective or (R)-selective), it is possible to synthesize all four possible diastereomers of a given 2,6-disubstituted piperidine from the same diketone precursor. researchgate.net
Lipases are another class of enzymes that have been employed in the synthesis of piperidine derivatives. For example, an immobilized form of Candida antarctica lipase B (CALB) has been used to catalyze a multicomponent reaction between a benzaldehyde, an aniline, and an acetoacetate ester to produce substituted piperidines in high yields. rsc.org The immobilization of the enzyme allows for its reuse over multiple reaction cycles, enhancing the sustainability of the process. rsc.org These biocatalytic and chemo-enzymatic strategies provide powerful and environmentally benign alternatives to traditional chemical synthesis for accessing enantiopure piperidines. researchgate.netrug.nl
Synthesis of Chemically Modified Derivatives
The unique structural scaffold of this compound, featuring a secondary amine and two cis-oriented carboxylic acid groups, provides a versatile platform for a wide range of chemical modifications. These derivatization strategies are crucial for modulating the molecule's physicochemical properties, biological activity, and for its incorporation into more complex supramolecular structures. Key methodologies focus on the esterification of the carboxyl groups, protection of the nitrogen atom, and the introduction of various substituents to build complex molecular architectures.
Esterification Reactions: Formation of Dimethyl and Other Esters
Esterification of the carboxylic acid functionalities is a fundamental step in the derivatization of this compound. This modification enhances solubility in organic solvents and protects the carboxyl groups, allowing for selective reactions at the piperidine nitrogen. The most common derivative is the dimethyl ester, though other esters can be synthesized to fine-tune properties.
A prevalent method for synthesizing dimethyl cis-piperidine-2,6-dicarboxylate is through the esterification of its precursor, pyridine-2,6-dicarboxylic acid, followed by catalytic hydrogenation. In a typical procedure, pyridine-2,6-dicarboxylic acid is heated under reflux in methanol with a catalytic amount of concentrated sulfuric acid. nih.govmasterorganicchemistry.com This Fischer esterification process yields dimethyl 2,6-pyridinedicarboxylate. masterorganicchemistry.comchemicalbook.com Subsequent reduction of the pyridine ring, often using hydrogen gas at elevated pressure (e.g., 50 psi) with a suitable catalyst, leads to the formation of the piperidine ring. nih.gov This reduction stereoselectively yields the pure cis-isomer of dimethyl piperidine-2,6-dicarboxylate in high yield after crystallization. nih.gov
Alternatively, derivatization can begin with the piperidine scaffold itself. The direct esterification of this compound can be achieved using standard Fischer esterification conditions, though care must be taken to manage the reactivity of the secondary amine. masterorganicchemistry.com Another powerful method involves the conversion of the dicarboxylic acid to the corresponding dicarbonyl dichloride using a reagent like oxalyl chloride or thionyl chloride. mdpi.com This highly reactive intermediate can then be treated with the desired alcohol (e.g., methanol, phenol, 2-iodophenol) in the presence of a base to form the corresponding diester. mdpi.com This two-step approach is particularly useful for synthesizing a variety of esters beyond the simple methyl derivative. mdpi.com
| Starting Material | Reagents & Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarboxylic acid | 1. Methanol, conc. H₂SO₄, reflux 2. H₂ (50 psi), catalyst | This compound dimethyl ester | An efficient two-step process yielding the pure cis-isomer in high yield (91%). nih.gov | nih.gov |
| Pyridine-2,6-dicarbonyl dichloride | Methanol, NEt₃, CuCl₂ | (HNEt₃)[Cu(pydicMe₂)Cl₃] (complex) | A one-pot reaction forming a copper(II) complex with the dimethyl ester ligand. mdpi.com | mdpi.com |
| Pyridine-2,6-dicarbonyl dichloride | 2-Iodophenol, NEt₃, 4-DMAP | bis(2-iodophenyl)pyridine-2,6-dicarboxylic ester | Demonstrates the synthesis of aryl esters from the diacyl chloride intermediate. mdpi.com | mdpi.com |
N-Protection Strategies (e.g., N-Carbobenzyloxy (N-Cbz) Derivatives)
To achieve regioselective modification of the carboxyl groups or the carbon backbone, the secondary amine of the piperidine ring must often be protected. A variety of nitrogen-protecting groups can be employed, with the choice depending on the desired stability and the conditions required for subsequent reaction steps and final deprotection. researchgate.net
The most frequently cited protecting group for this scaffold is the carbobenzyloxy (Cbz or Z) group. nih.govorganic-chemistry.org Following the synthesis of dimethyl cis-piperidine-2,6-dicarboxylate, the N-Cbz derivative is readily prepared. nih.gov This protection is crucial for subsequent reductions of the ester groups to alcohols, as reagents like lithium borohydride (LiBH₄) would otherwise react with the N-H bond. nih.gov The Cbz group is stable under these reductive conditions and can be removed later via hydrogenolysis (e.g., using H₂ and a Pd/C catalyst) or by treatment with strong acid. nih.govorganic-chemistry.org
| Protecting Group | Abbreviation | Typical Reagent | Key Features & Deprotection | Reference |
|---|---|---|---|---|
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | Stable to a range of conditions; removed by hydrogenolysis (H₂/Pd-C) or strong acid (e.g., HBr/AcOH). nih.gov | nih.govorganic-chemistry.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base and nucleophiles; removed by strong acid (e.g., TFA). researchgate.net | researchgate.net |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base-labile (e.g., piperidine in DMF), providing an orthogonal deprotection strategy. researchgate.net | researchgate.netub.edu |
Introduction of Heterocyclic Substituents (e.g., Quinolyl Analogues)
A key application of derivatized this compound is as a scaffold for synthesizing complex molecules with potential pharmacological activity, such as norlobelane analogues. nih.govnih.gov This often involves the introduction of heterocyclic substituents at the 2- and 6-positions.
An efficient synthesis for cis-2,6-di-(2-quinolylpiperidine) highlights a powerful derivatization pathway. nih.govnih.gov The synthesis begins with the N-Cbz protected dimethyl cis-piperidine-2,6-dicarboxylate. nih.gov This diester is reduced to the corresponding diol, N-Cbz-cis-2,6-bis(hydroxymethyl)piperidine, using a reducing agent like lithium borohydride (LiBH₄). nih.gov The resulting diol is then oxidized to the key intermediate, N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde, under Swern oxidation conditions. nih.govnih.gov
The introduction of the quinolyl groups is accomplished through a Wittig reaction. nih.govnih.gov The dialdehyde is reacted with a separately prepared phosphonium salt, 2-(triphenylphosphinylmethyl)quinoline bromide, to construct the two carbon-carbon double bonds, yielding an unsaturated di-quinolyl intermediate. nih.gov The final steps involve the removal of the Cbz protecting group with 6N HCl and subsequent hydrogenation with a Pd/C catalyst. This final hydrogenation simultaneously reduces the double bonds and yields the target molecule, cis-2,6-di-(2-quinolylpiperidine). nih.gov
| Step | Reactant | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Reduction | N-Cbz-dimethyl-cis-piperidine-2,6-dicarboxylate | LiBH₄ | N-Cbz-cis-2,6-bis(hydroxymethyl)piperidine | nih.gov |
| 2. Oxidation | N-Cbz-cis-2,6-bis(hydroxymethyl)piperidine | Swern Oxidation | N-Cbz-cis-piperidine-2,6-dicarboxaldehyde | nih.govnih.gov |
| 3. Wittig Reaction | N-Cbz-cis-piperidine-2,6-dicarboxaldehyde | 2-(triphenylphosphinylmethyl)quinoline bromide | Unsaturated di-quinolyl intermediate | nih.govnih.gov |
| 4. Deprotection & Reduction | Unsaturated di-quinolyl intermediate | 1. 6N HCl, reflux 2. H₂, 10% Pd/C | cis-2,6-di-(2-quinolylpiperidine) | nih.gov |
Derivatization for Crown Ether Systems
The trifunctional nature of this compound makes it an attractive building block for the synthesis of macrocyclic structures like crown ethers and lariat ethers. nih.govmdpi.com Crown ethers are known for their ability to selectively bind cations, and incorporating a piperidine subunit can introduce unique structural constraints and binding properties. mdpi.com
The synthesis of crown ethers from this compound derivatives typically involves macrocyclization reactions. nih.gov The dicarboxylic acid or, more commonly, its more reactive diester or diacyl chloride derivative, can serve as one of the components in a condensation reaction with a long-chain polyether diol. For example, reaction of dimethyl cis-piperidine-2,6-dicarboxylate with a compound like tetraethylene glycol under high-dilution conditions would lead to a macrocyclic dilactam (an amide-containing ether) if the piperidine nitrogen participates, or a dilactone (a polyester ether) if a different diol is used and the piperidine nitrogen is protected.
Alternatively, the N-H group of the piperidine ring itself can be incorporated into the macrocycle, forming a diaza-crown ether. tdl.org In such a synthesis, this compound could be reacted with a diamine-terminated polyether. The resulting diamide can then be reduced to form a macrocycle containing two secondary amine groups from the amides and the original piperidine nitrogen. These nitrogen atoms can serve as coordination sites for metal ions or as points for attaching side arms, creating lariat ethers. tdl.orgtdl.org
| Piperidine Derivative | Co-reactant | Potential Macrocycle Type | Key Reaction | Reference Context |
|---|---|---|---|---|
| N-Protected Dimethyl cis-piperidine-2,6-dicarboxylate | Polyether diol (e.g., tetraethylene glycol) | Polyester Crown Ether | Transesterification | nih.govmdpi.com |
| cis-Piperidine-2,6-dicarbonyl dichloride | Diamine-terminated polyether | Polyamide Crown Ether (Cryptand-like) | Amidation | tdl.orgmdpi.com |
| cis-2,6-bis(hydroxymethyl)piperidine | Ditosylate-terminated polyether | Polyether Crown Ether | Williamson Ether Synthesis | mdpi.comtdl.org |
Stereochemical and Conformational Investigations
Elucidation of Stereoisomeric Forms: Separation and Identification
Piperidine-2,6-dicarboxylic acid possesses two stereocenters at the C2 and C6 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers for the trans configuration ((2S,6S) and (2R,6R)) and a single meso compound for the cis configuration ((2R,6S)). nih.gov The cis-isomer is achiral due to an internal plane of symmetry.
The initial step in characterization involves the separation of these geometric isomers. High-performance liquid chromatography (HPLC) is a principal technique for separating cis and trans isomers. nih.gov The choice of stationary phase and mobile phase is critical for achieving resolution between the isomers. nih.gov
Once separated, identification of the specific isomer is typically confirmed by comparing its physical and spectroscopic properties with those of previously characterized standards or literature values. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for distinguishing between cis and trans configurations based on the coupling constants of the protons on the piperidine (B6355638) ring.
Table 1: Stereoisomers of Piperidine-2,6-dicarboxylic acid
| Configuration | Stereochemical Notation | Chirality | Description |
| trans | (2S,6S) | Chiral | Enantiomer 1 |
| trans | (2R,6R) | Chiral | Enantiomer 2 |
| cis | (2R,6S) or (2S,6R) | Achiral | A single meso compound |
Chiral Analysis Methods for Enantiomeric Purity Determination
While the cis-isomer of piperidine-2,6-dicarboxylic acid is an achiral meso compound and does not have enantiomers, the analytical methods to assess enantiomeric purity are crucial for its chiral trans-counterpart and for confirming the achirality of the cis form. Chiral chromatography is the most reliable and widely used technique for separating enantiomers. researchgate.net
Two primary approaches are used in chiral HPLC:
Chiral Stationary Phases (CSPs): This is the most common method, where a chiral selector is immobilized on a solid support (e.g., silica gel). iapc-obp.com Enantiomers are separated based on the differential formation of transient diastereomeric complexes with the CSP, leading to different retention times. iapc-obp.com Columns such as Chiralpak IA are frequently employed for separating similar chiral piperidine derivatives. researchgate.net
Chemical Derivatization: In this method, the racemic mixture is reacted with a chiral auxiliary, a single enantiomer of another compound, to form a mixture of diastereomers. tcichemicals.com These diastereomers have different physical properties and can be separated using standard, non-chiral HPLC techniques. nih.gov Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. tcichemicals.com
When cis-piperidine-2,6-dicarboxylic acid is subjected to chiral analysis, it should ideally show a single, unresolved peak, confirming its achiral, meso nature.
Table 2: Methods for Chiral Analysis
| Method | Principle | Advantages | Common Application |
| Chiral HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase forms transient diastereomeric complexes. iapc-obp.com | Direct separation without derivatization; high efficiency. | Determination of enantiomeric excess (% ee) of the trans-isomer. researchgate.net |
| Derivatization with Chiral Auxiliary | Covalent bonding to a chiral agent forms diastereomers, which are separable on standard achiral columns. tcichemicals.comnih.gov | Allows use of conventional HPLC; can be used for preparative scale. nih.gov | Separation of enantiomers when a suitable CSP is not available. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential mobility of enantiomers in the presence of a chiral selector in the buffer. acs.org | High resolution; requires very small sample volumes. acs.org | Analysis of chiral amino acids and related compounds. |
Influence of Configuration on Molecular Conformation
The stereochemical configuration of the substituents has a profound influence on the preferred conformation of the cyclohexane ring, a principle that extends directly to the piperidine ring system. The six-membered ring predominantly adopts a low-energy chair conformation.
For this compound, the configuration necessitates that one carboxylic acid group occupies an axial (a) position while the other occupies an equatorial (e) position. This results in a cis-axial-equatorial (ae) or cis-equatorial-axial (ea) conformation. In contrast, the trans-isomer can exist in either a diequatorial (ee) or a diaxial (aa) conformation. Generally, substituents prefer the less sterically hindered equatorial position. researchgate.net
The conformational preference is not static and can be influenced by the environment. Factors such as the solvent and the ionization state of the carboxylic acid groups (diacid, monoanion, or dianion) can shift the equilibrium. For instance, studies on analogous cyclohexanedicarboxylic acids have shown that while a strong preference for the diequatorial conformer exists for the trans-diacid, the diaxial form can become significant for the dianion in certain solvents like DMSO. researchgate.net For the cis-isomer, the ae conformation remains the predominant form across different states, as a chair-flip simply converts it to an energetically equivalent ea form. Intramolecular hydrogen bonding, particularly in the monoanion state, can further stabilize certain conformations. researchgate.net
Table 3: Predominant Conformations based on Isomeric Configuration
| Isomer | Configuration | Possible Chair Conformations | Predominant Conformation | Rationale |
| cis | 2-axial, 6-equatorial (ae) | ae and ea | ae / ea (equivalent) | The cis arrangement requires one axial and one equatorial substituent in a chair form. |
| trans | 2-equatorial, 6-equatorial (ee) | ee and aa | ee (diequatorial) | The diequatorial conformation minimizes steric strain compared to the diaxial form. researchgate.net |
Conformational Dynamics and Energy Landscapes
The conformation of this compound is a dynamic process. The molecule is not locked into a single shape but exists as an ensemble of interconverting conformations. nih.gov The study of these dynamics and the relative energies of the different shapes is described by a potential energy landscape. cam.ac.uk
The primary dynamic process for the piperidine ring is the chair-to-chair interconversion, where the ring "flips," causing all axial bonds to become equatorial and vice versa. For the cis-isomer, this process converts the (2a, 6e) conformer into the equivalent (2e, 6a) conformer. These two chair forms represent the lowest energy states, or minima, on the energy landscape.
The transition between these chair forms proceeds through higher-energy intermediate conformations, such as twist-boat and boat forms, which represent energy barriers on the landscape. The heights of these barriers determine the rate of interconversion.
Computational chemistry provides powerful tools to map these energy landscapes. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio molecular dynamics can be used to calculate the geometries and relative free energies of the various conformers and the transition states that connect them. researchgate.net These calculations help elucidate how factors like solvent effects and intramolecular hydrogen bonding alter the topography of the energy landscape, favoring certain conformations and influencing the dynamic behavior of the molecule. cam.ac.ukresearchgate.net
Biological Activities and Receptor Interactions of Piperidine 2,6 Dicarboxylic Acid and Its Analogues
Evaluation of Excitatory Amino Acid Receptor Ligand Activity
The interaction of piperidine-2,6-dicarboxylic acid and its isomers with excitatory amino acid (EAA) receptors, especially the N-Methyl-D-aspartic acid (NMDA) subtype, has been a subject of scientific inquiry. These receptors are crucial for excitatory synaptic transmission in the mammalian central nervous system.
Detailed structure-activity relationship studies have been conducted on a series of piperidinedicarboxylic acids (PDAs) to understand their agonist versus antagonist profiles at the NMDA receptor. Within this series, while isomers like the trans forms of 2,3-PDA and 2,4-PDA exhibit NMDA receptor agonist activities, and cis-2,3-PDA and cis-2,4-PDA act as antagonists, cis-piperidine-2,6-dicarboxylic acid was found to be inactive. ebi.ac.ukresearchgate.net Research indicates that cis-2,6-PDA does not interact with NMDA receptors. ebi.ac.ukresearchgate.net
The lack of activity is believed to be related to the compound's conformational rigidity. 1H NMR spectroscopy, computer simulations, and molecular mechanics calculations have shown that compounds active at the NMDA receptor (both agonists and antagonists) often exhibit a degree of conformational flexibility, existing as an equilibrium of multiple conformers in solution. ebi.ac.ukresearchgate.net In contrast, inactive compounds like cis-2,6-PDA exist predominantly in a single, stable conformation. ebi.ac.ukresearchgate.net This suggests that a certain level of structural flexibility may be a prerequisite for effective binding and/or activation of the NMDA receptor. ebi.ac.ukresearchgate.net
Table 1: Activity of Piperidinedicarboxylic Acid (PDA) Isomers at NMDA Receptors
| Compound | Activity Profile | Conformational State |
|---|---|---|
| trans-2,3-PDA | Agonist | Equilibrium of two conformers |
| trans-2,4-PDA | Agonist | Equilibrium of two conformers |
| cis-2,3-PDA | Antagonist | Predominantly a single conformation |
| cis-2,4-PDA | Antagonist | Predominantly a single conformation |
| cis-2,6-PDA | Inactive | Predominantly a single conformation |
| trans-2,5-PDA | Inactive | Predominantly a single conformation |
Interactions with Enzymatic Systems: Inhibition and Binding Studies
Beyond neurotransmitter receptors, this compound has been investigated for its interaction with specific enzymatic systems, particularly those involved in bacterial amino acid biosynthesis. The compound has been studied as a potential inhibitor of Dihydrodipicolinate Synthase (DHDPS). This enzyme catalyzes the first key step in the diaminopimelate (DAP) pathway, which is essential for the synthesis of L-lysine in bacteria and higher plants.
The structural similarity of piperidine-2,6-dicarboxylic acid to dipicolinic acid, a known inhibitor of DHDPS, makes it a candidate for investigation. Analogues of dipicolinic acid are often tested for their inhibitory effects on this enzyme. The DAP pathway represents a prime target for the development of novel antibacterial agents, as it is absent in mammals. The exploration of this compound and its derivatives as inhibitors of DHDPS is part of a broader effort to identify compounds that can disrupt this vital bacterial metabolic pathway.
Role as Bioactive Building Blocks and Chemical Probes for Biological Systems
This compound serves as a valuable scaffold or building block in synthetic and medicinal chemistry. Its rigid, cyclic structure and bifunctional nature (possessing two carboxylic acid groups) make it a useful starting material for creating more complex molecules with specific biological activities.
A key example of its utility is in the creation of chemical tools to study enzymatic pathways. Derivatives of cis-2,6-piperidinedicarboxylic acid have been used in the synthesis of important biological intermediates. For instance, N-toluenesulfonyl-cis-2,6-piperidinedicarboxylate is a precursor for the chemical synthesis of L-2,3,4,5-tetrahydrodipicolinate (THDPA). asm.org THDPA is a crucial intermediate in the DAP pathway for lysine biosynthesis. asm.org By synthesizing THDPA, researchers can develop enzyme assays to study the activity of subsequent enzymes in the pathway, such as THDPA N-succinyltransferase or THDPA N-acetyltransferase. asm.org This demonstrates the role of this compound as a foundational molecule for constructing chemical probes that facilitate the investigation of complex biological systems.
The synthesis of cis-2,6-piperidinedicarboxylic acid itself, often achieved through the hydrogenation of 2,6-pyridinedicarboxylic acid (dipicolinic acid), underscores its accessibility as a synthetic intermediate for further chemical elaboration. epdf.pub
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Stereochemistry with Biological Potency and Selectivity
The stereochemistry of the piperidine (B6355638) ring and the relative orientation of its substituents are critical determinants of biological potency and selectivity. The cis configuration of the two carboxylic acid groups at positions 2 and 6 locks the molecule into a specific conformation, which is often essential for fitting into the binding pocket of a receptor.
For antagonists of the N-methyl-D-aspartate (NMDA) receptor, constraining the flexible backbone of glutamate analogues into a piperidine or piperazine ring structure is a known strategy to increase potency. nih.gov The rigid piperidine ring orients the α-amino acid and the distal acidic group (the two carboxylates in this case) in a conformationally restricted manner. This pre-organization reduces the entropic penalty upon binding to the receptor, leading to higher affinity.
The spatial relationship between the two carboxyl groups is vital. Pharmacophore modeling studies for NMDA receptor antagonists suggest an optimal distance of 5.1 to 6.6 Å between the two negative charge centers for potent antagonism. nih.gov The cis stereochemistry in piperidine-2,6-dicarboxylic acid enforces a specific distance and geometry between these acidic moieties, which can be favorable for interaction with the receptor's binding site. In contrast, the trans isomer would present these groups at a different distance and spatial orientation, likely resulting in a significant loss of potency. The environment of a cis isomer can be more compact compared to its trans counterpart, influencing how it interacts with neighboring molecules and receptor surfaces. nih.gov
Impact of Structural Modifications on Receptor Affinity and Efficacy
Modifying the core structure of cis-piperidine-2,6-dicarboxylic acid has profound effects on its affinity for receptors and its efficacy as an agonist or antagonist. Such modifications can include substitutions on the piperidine ring or alterations to the carboxylic acid groups.
For competitive NMDA receptor antagonists, the basic structural requirement includes one positive charge center (the amine) and two negative charge centers (the carboxylates). nih.gov The piperidine nitrogen provides the positive center, while the two carboxylates provide the negative charges.
Research on related piperazine-dicarboxylic acid derivatives targeting NMDA receptors has provided significant insights into SAR. For example, adding bulky hydrophobic groups can enhance potency and confer selectivity for specific NMDA receptor subunits (e.g., NR2A, NR2B, NR2C, NR2D). nih.govnih.gov
Substitution on the Nitrogen: N-substitution on the piperidine ring can dramatically alter activity. For instance, in a series of piperidine-derived σ1R ligands, the piperidine ring itself was identified as a critical structural element for high affinity. nih.gov
Substitution on the Carbon Skeleton: Adding substituents to other positions on the piperidine ring can influence lipophilicity, conformation, and steric interactions within the receptor binding site. Modifications at the C-4 position, for example, have been explored to modulate activity. acs.orgresearchgate.net
Modification of Acidic Groups: Replacing one of the carboxylate groups with a phosphonate group is a common strategy in designing potent NMDA antagonists, as phosphonates can provide stronger charge-charge interactions with the receptor. nih.gov
The following table summarizes the impact of structural modifications on the affinity of piperazine-dicarboxylic acid analogues for different NMDA receptor subunits, illustrating principles applicable to piperidine-dicarboxylic acids.
| Compound | Modification | NR2A Ki (nM) | NR2B Ki (nM) | NR2C Ki (nM) | NR2D Ki (nM) |
|---|---|---|---|---|---|
| (R)-CPP | Base Piperazine Structure | 110 | 260 | 1500 | 5300 |
| PBPD | N-biphenyl-4-carbonyl | 2000 | 520 | 1100 | 420 |
| PPDA | N-phenanthrene-2-carbonyl | 1100 | 32 | 12 | 140 |
Data sourced from studies on piperazine-dicarboxylic acid derivatives, which serve as close structural analogues. nih.gov
Conformational Requirements for Molecular Recognition and Biological Interaction
For effective molecular recognition, the ligand must adopt a specific three-dimensional conformation that is complementary to the topography of the receptor's binding site. The piperidine ring in this compound serves as a scaffold, holding the key pharmacophoric elements—the protonated amine and the two carboxylates—in a defined spatial arrangement.
The chair conformation is the most stable for the piperidine ring. In the cis-2,6-disubstituted isomer, the carboxylic acid groups can be in either a diaxial or a diequatorial orientation. The equilibrium between these conformations, and the specific conformation adopted upon binding, is crucial for biological activity. Molecular modeling studies on related competitive NMDA antagonists have been used to define the geometry of the receptor's active site. deakin.edu.au These studies indicate that a deep hydrophobic pocket may exist in the receptor, which can be exploited by adding bulky, lipophilic groups to the antagonist structure to enhance potency and selectivity. nih.govdeakin.edu.au
The interaction typically involves:
An ionic interaction between the protonated piperidine nitrogen and a negatively charged residue (e.g., aspartate or glutamate) in the receptor.
Hydrogen bonding and/or ionic interactions between the two carboxylate groups and positively charged or polar residues in the binding site.
The considerable binding affinity of some bridged-piperidine analogues suggests that the receptor may have a high tolerance for different piperidine ring conformations, or that the preferred conformation might deviate from a perfect chair state. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com For piperidine derivatives, QSAR models have been developed to predict their activity against various biological targets. researchgate.netnih.govnih.gov
These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as:
Steric properties: Molecular volume, surface area, and shape indices.
Electronic properties: Partial charges, dipole moments, and orbital energies.
Hydrophobic properties: LogP (the logarithm of the partition coefficient). scienceforecastoa.com
In a study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were used to build 3D-QSAR models. researchgate.net The statistical significance of these models demonstrates their predictive power.
| QSAR Model | Parameter | Value |
|---|---|---|
| CoMFA | q² (cross-validated r²) | 0.715 |
| r² (non-cross-validated) | 0.993 | |
| r²_pred (predictive r²) | 0.744 | |
| CoMSIA | q² (cross-validated r²) | 0.620 |
| r² (non-cross-validated) | 0.986 | |
| r²_pred (predictive r²) | 0.570 |
Data from a 3D-QSAR study on piperidine carboxamide derivatives. researchgate.net
These models indicated that steric, electrostatic, and hydrophobic properties were important for potent inhibition, providing a roadmap for designing new, more effective compounds. researchgate.net Similar QSAR approaches have been applied to predict the toxicity of piperidine derivatives and their activity as enzyme inhibitors, demonstrating the broad applicability of these methods in understanding the SAR of this class of compounds. nih.govresearchgate.netfrontiersin.org
Natural Occurrence and Biosynthetic Pathway Elucidation
Isolation and Identification from Biological Sources
While the trans-isomer of piperidine-2,6-dicarboxylic acid, known as teneraic acid, has been identified in the edible red alga Porphyra tenera, the specific isolation of the cis-isomer from a definitive natural source remains a subject of ongoing scientific investigation. The presence of piperidine (B6355638) derivatives in various organisms, from marine algae to bacteria and plants, suggests that cis-piperidine-2,6-dicarboxylic acid may also be a constituent of the metabolome of certain species, awaiting definitive discovery and characterization.
The general methodology for isolating such acidic amino acid derivatives from biological tissues, like marine algae, typically involves initial extraction with alcoholic solvents. Subsequent purification steps often employ techniques such as ion-exchange chromatography to separate compounds based on their charge, followed by further fractionation using methods like column chromatography or high-performance liquid chromatography (HPLC). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are then crucial for the unequivocal identification and structural elucidation of the isolated compounds.
Investigation of Biosynthetic Pathways and Precursors
The biosynthetic pathway of this compound is intricately linked to the metabolism of the essential amino acid L-lysine. The formation of the piperidine ring is a key step, and evidence from related piperidine alkaloids points towards a pathway originating from lysine precursors. One of the primary routes for lysine biosynthesis in bacteria and higher plants is the diaminopimelate (DAP) pathway.
This pathway commences with the condensation of L-aspartate-4-semialdehyde and pyruvate to form 2,3-dihydrodipicolinate. This reaction is a critical entry point for the formation of the piperidine ring structure. Subsequent enzymatic steps involving reductases and aminotransferases lead to the formation of lysine. It is hypothesized that intermediates within or derived from the DAP pathway serve as the direct precursors for the synthesis of piperidine-2,6-dicarboxylic acid. The cyclization of a lysine precursor, such as α-aminoadipate-δ-semialdehyde, is a plausible mechanism for the formation of the piperidine ring.
The stereochemistry of the final product, whether cis or trans, is determined by the specific enzymes involved in the cyclization and subsequent reduction steps. The precise sequence of reactions and the identity of all intermediates in the biogenesis of this compound are areas of active research.
Table 1: Key Precursors in the Proposed Biosynthesis of this compound
| Precursor | Role in Biosynthesis |
| L-Aspartate-4-semialdehyde | A primary building block derived from aspartate, contributing to the carbon skeleton of the piperidine ring. |
| Pyruvate | Condenses with L-aspartate-4-semialdehyde to initiate the formation of the heterocyclic ring structure. |
| L-Lysine | A key amino acid from which the piperidine nucleus is often derived in the biosynthesis of related alkaloids. |
| α-Aminoadipate-δ-semialdehyde | A potential intermediate derived from lysine metabolism that can undergo cyclization to form the piperidine ring. |
Enzymatic Mechanisms Involved in Biogenesis
The biosynthesis of this compound is orchestrated by a series of specific enzymes that catalyze each step of the pathway with high fidelity and stereoselectivity. While the complete enzymatic cascade has yet to be fully elucidated, insights can be drawn from the well-characterized enzymes of the lysine biosynthetic pathway and other related metabolic routes.
A key enzymatic step is the initial condensation reaction, which is catalyzed by dihydrodipicolinate synthase . This enzyme facilitates the formation of the initial piperidine-like ring structure from L-aspartate-4-semialdehyde and pyruvate.
Following the initial cyclization, a series of reductases and aminotransferases are likely involved in modifying the ring and introducing the second carboxylic acid group. The stereochemical outcome of the final product is critically dependent on the stereospecificity of these enzymes. For instance, a stereospecific reductase would be required to reduce an imine intermediate to yield the cis configuration of the two carboxyl groups on the piperidine ring.
Aminotransferases play a crucial role in the interconversion of amino acids and their corresponding α-keto acids, which are often intermediates in biosynthetic pathways. An L-aspartate-semialdehyde-aminotransferase could be involved in the formation of a key precursor. The specific cyclases and dehydrogenases that finalize the structure of this compound are yet to be definitively identified and characterized.
Table 2: Putative Enzymes in the Biosynthesis of this compound
| Enzyme Class | Putative Function |
| Dihydrodipicolinate synthase | Catalyzes the initial condensation and cyclization to form the piperidine ring precursor. |
| Reductases | Involved in the reduction of imine intermediates, a key step in determining the stereochemistry of the final product. |
| Aminotransferases | Facilitate the transfer of amino groups to introduce the nitrogen atom into the ring and modify side chains. |
| Cyclases | May be involved in the final ring closure to form the stable piperidine structure. |
| Dehydrogenases | Could play a role in the oxidation or reduction steps to achieve the final oxidation state of the molecule. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is indispensable for separating cis-piperidine-2,6-dicarboxylic acid from its stereoisomers (such as the trans-isomer), synthetic precursors, and metabolites. The choice of technique depends on the analyte's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and resolving the stereoisomers of piperidine-based compounds. Given that this compound possesses two stereocenters (at C2 and C6), separating it from its trans diastereomer and its enantiomers is critical. Chiral HPLC is the method of choice for this purpose.
The resolution of stereoisomers can be achieved through two main strategies:
Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are commonly employed for separating chiral carboxylic acids and related heterocyclic compounds. mdpi.com The separation is highly dependent on the mobile phase composition, which often consists of a non-polar solvent like hexane mixed with an alcohol (e.g., isopropanol or ethanol) and additives like trifluoroacetic acid (TFA) to improve peak shape. mdpi.comresearchgate.net
Indirect Separation: This method involves derivatizing the analyte with a chiral reagent to form diastereomeric pairs. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18). nih.gov
For purity assessment of related piperidine (B6355638) dicarboxylic acids, HPLC methods have confirmed purities of ≥98%. merckmillipore.comsigmaaldrich.com The successful separation of structurally related chiral lactams and piperidines demonstrates the feasibility of these methods for resolving the stereoisomers of this compound. researchgate.netwhiterose.ac.uk
Table 1: Illustrative Chiral HPLC Conditions for Separation of Related Piperidine Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralpak IA | Chiralpak IC |
| Mobile Phase | n-Hexane/Isopropanol/TFA | n-Hexane/Ethanol/DEA |
| Ratio | 90:10:0.3 (v/v/v) | 80:20:0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 240 nm |
| Reference | Adapted from studies on chiral δ-lactams mdpi.comresearchgate.net | Adapted from studies on chiral piperidines whiterose.ac.ukresearchgate.net |
This table presents typical starting conditions for method development based on literature for structurally similar compounds.
Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile compounds. However, this compound is a polar, non-volatile amino acid. Therefore, its analysis by GC requires a chemical derivatization step to convert it into a volatile and thermally stable analogue. nih.gov
The derivatization process typically targets the two carboxylic acid groups and the secondary amine. Common strategies include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) react with the acidic protons of the carboxyl groups and the amine to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters and amides. nih.gov The presence of piperidine-2-carboxylic acid as its TMS derivative in GC-MS metabolome databases confirms the utility of this approach. mpg.de
Esterification followed by Acylation: A two-step process where the carboxylic acid groups are first converted to methyl or ethyl esters, followed by acylation of the amine group.
Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acids, Amines, Hydroxyls |
| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | Carboxylic acids, Amines, Hydroxyls |
| Boron trifluoride/Butanol | BF3/Butanol | Carboxylic acids (forms butyl esters) |
| Hexamethyldisilazane | HMDS | Carboxylic acids, Amines |
This table summarizes common reagents used to increase the volatility of polar analytes for GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and sensitive technique for the analysis of non-volatile compounds like this compound in complex mixtures. nih.gov It combines the separation power of HPLC with the detection specificity and structural information provided by mass spectrometry.
LC-MS is particularly well-suited for:
Structural Confirmation: The mass spectrometer provides the molecular weight of the analyte. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.
Metabolite Analysis: The high sensitivity and selectivity of LC-MS make it ideal for detecting and quantifying low levels of the parent compound and its metabolites in biological fluids such as plasma or urine. nih.gov For instance, LC-MS/MS methods have been developed to simultaneously measure related piperidine-based metabolites like pipecolic acid and Δ1-piperideine-6-carboxylate. nih.gov
Purity Profiling: It can detect and identify impurities even when they are not fully separated chromatographically, as long as they have a different mass-to-charge ratio (m/z).
Tandem mass spectrometry (LC-MS/MS) further enhances structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, creating a specific fragmentation pattern that acts as a structural fingerprint. nih.govmdpi.com
Spectroscopic Characterization
Spectroscopic methods are essential for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the carbon skeleton, proton environments, and, crucially, the cis relative stereochemistry of the substituents at C2 and C6.
¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their connectivity through spin-spin coupling. The key signals would be for the protons at C2 and C6. In the cis isomer, these protons are in a diaxial or diequatorial relationship, and the magnitude of the coupling constant between them (³JHH) can help determine the conformation of the piperidine ring.
¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to the five carbons of the piperidine ring and the two equivalent carboxyl carbons.
2D NMR: Experiments like COSY (Correlation Spectroscopy) would confirm the H-H coupling network within the piperidine ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be definitive for assigning the cis stereochemistry by showing spatial proximity between the protons at C2 and C6. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C2-H, C6-H | ~3.5 - 4.0 | - | Protons adjacent to carboxyl and nitrogen atoms. |
| C3-H, C5-H | ~1.5 - 2.2 | ~25 - 30 | Methylene protons. |
| C4-H | ~1.4 - 1.8 | ~20 - 25 | Methylene protons. |
| N-H | Variable | - | Broad signal, exchangeable with D₂O. |
| C2, C6 | - | ~55 - 60 | Carbons bearing the carboxyl groups. |
| C3, C5 | - | ~25 - 30 | Methylene carbons. |
| C4 | - | ~20 - 25 | Methylene carbon. |
| COOH | ~11 - 13 | ~170 - 175 | Carboxylic acid protons and carbons. |
Predicted values are estimates based on typical chemical shifts for similar structural motifs.
Mass spectrometry (MS) provides information about the mass, and thus the elemental composition, of a molecule. High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places).
For this compound (C₇H₁₁NO₄), HRMS can confirm its elemental formula. mdpi.com Using ESI in positive ion mode, the molecule would be detected as the protonated species [M+H]⁺ with a specific m/z value. In negative ion mode, it would be detected as the deprotonated species [M-H]⁻.
Tandem MS (MS/MS) experiments provide structural information through controlled fragmentation. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include:
Loss of water (H₂O)
Loss of formic acid (HCOOH)
Loss of a carboxyl group (-COOH) followed by the loss of another molecule of CO₂
These fragmentation patterns help to confirm the presence of the two carboxylic acid groups and the piperidine ring structure. mdpi.comresearchgate.net
Table 4: HRMS Data for this compound (C₇H₁₁NO₄)
| Ion Species | Theoretical Exact Mass (m/z) |
|---|---|
| [M] | 173.0688 |
| [M+H]⁺ | 174.0761 |
| [M+Na]⁺ | 196.0580 |
| [M-H]⁻ | 172.0615 |
Calculated exact masses for different ionic species of the molecule.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. mgcub.ac.in These methods rely on the differential interaction of chiral compounds with left and right circularly polarized light. mgcub.ac.instackexchange.com For a molecule like this compound, which is chiral, these techniques are essential for assigning the absolute stereochemistry of its enantiomers.
The fundamental principle of ORD is the measurement of the change in optical rotation of a substance with respect to the wavelength of light. wikipedia.org As plane-polarized light passes through a chiral sample, its constituent left and right circularly polarized components are retarded to different extents, causing a rotation of the plane of polarization. mgcub.ac.in This variation in rotation as a function of wavelength is plotted to create an ORD curve. stackexchange.com
Circular Dichroism, on the other hand, measures the difference in absorption between left and right circularly polarized light by a chiral molecule. stackexchange.com An optically active compound will absorb the two components to different extents. mgcub.ac.in A plot of this differential absorption versus wavelength generates a CD spectrum. These two phenomena, ORD and CD, are collectively known as the Cotton effect. stackexchange.comwikipedia.org
The determination of absolute configuration involves analyzing the "Cotton effect," which is the characteristic change in ORD and/or CD in the vicinity of an absorption band of a chromophore within the molecule. wikipedia.org The carboxylic acid groups in this compound serve as the relevant chromophores for this analysis. The sign of the Cotton effect—positive if optical rotation first increases with decreasing wavelength, and negative if it first decreases—can be correlated to a specific absolute configuration at the chiral centers. wikipedia.org This is often achieved by comparing the experimental spectrum to that of a similar compound with a known absolute configuration or by applying empirical rules developed for specific classes of compounds, such as the octant rule for cyclic ketones. mgcub.ac.instackexchange.com
The key parameters obtained from these analyses are summarized in the table below.
| Parameter | Symbol | Technique | Description |
| Specific Rotation | [α] | ORD | The observed optical rotation standardized by concentration and path length, measured as a function of wavelength (λ). |
| Molar Ellipticity | [θ] | CD | The ellipticity of the light emerging from the sample, normalized to molar concentration. It is a measure of the differential absorption (Δε). |
| Cotton Effect | - | ORD/CD | The combined phenomenon of rapid change in optical rotation and differential absorption near a chromophore's absorption band. Its sign (positive or negative) is key for stereochemical assignment. wikipedia.org |
| Wavelength of Maximum Absorption | λmax | CD | The wavelength at which the chromophore exhibits its maximum absorption, corresponding to the center of the CD signal. |
| Peak/Trough | - | ORD | The wavelengths of maximum positive and negative rotation in an anomalous ORD curve. The distance between them is the amplitude. |
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